(S)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine
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Overview
Description
(S)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine is a chiral compound with a pyrrolidine ring substituted with a benzyl group and an N-methylethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Benzylation: The pyrrolidine ring is then benzylated using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(S)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving neurotransmitter systems and receptor binding assays.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate
- (S)-(1-Benzylpyrrolidin-3-yl)methanol
Uniqueness
(S)-2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine is unique due to its specific substitution pattern and chiral nature, which confer distinct pharmacological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C14H22N2/c1-15-9-7-14-8-10-16(12-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3/t14-/m0/s1 |
InChI Key |
POVGHOFEDXLJDF-AWEZNQCLSA-N |
Isomeric SMILES |
CNCC[C@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CNCCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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